Cas no 51674-77-2 (4-Chloropyrido[3,2-d]pyrimidine)

4-Chloropyrido[3,2-d]pyrimidine is a heterocyclic compound featuring a fused pyridine-pyrimidine core with a reactive chlorine substituent at the 4-position. This structure serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The chlorine atom facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Its rigid bicyclic framework contributes to stability while maintaining reactivity, making it valuable for constructing complex molecular architectures. The compound is commonly employed in the development of kinase inhibitors and other biologically active molecules. Proper handling under inert conditions is recommended due to its sensitivity to moisture and potential reactivity.
4-Chloropyrido[3,2-d]pyrimidine structure
51674-77-2 structure
Product Name:4-Chloropyrido[3,2-d]pyrimidine
CAS No:51674-77-2
MF:C7H4ClN3
MW:165.579759597778
MDL:MFCD10566748
CID:820379
PubChem ID:13101639
Update Time:2025-05-26

4-Chloropyrido[3,2-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloropyrido[3,2-d]pyrimidine
    • Pyrido[3,2-d]pyrimidine, 4-chloro-
    • MDL: MFCD10566748
    • Inchi: 1S/C7H4ClN3/c8-7-6-5(10-4-11-7)2-1-3-9-6/h1-4H
    • InChI Key: PVTHTRIHQGKZNE-UHFFFAOYSA-N
    • SMILES: ClC1C2C(=CC=CN=2)N=CN=1

Computed Properties

  • Exact Mass: 165.00900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0

Experimental Properties

  • Boiling Point: 297.3°C at 760 mmHg
  • PSA: 38.67000
  • LogP: 1.67820

4-Chloropyrido[3,2-d]pyrimidine Security Information

4-Chloropyrido[3,2-d]pyrimidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Chloropyrido[3,2-d]pyrimidine Pricemore >>

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4-Chloropyrido[3,2-d]pyrimidine Production Method

4-Chloropyrido[3,2-d]pyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:51674-77-2)4-Chloropyrido[3,2-d]pyrimidine
Order Number:A18827
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):349.0
Email:sales@amadischem.com

Additional information on 4-Chloropyrido[3,2-d]pyrimidine

Comprehensive Guide to 4-Chloropyrido[3,2-d]pyrimidine (CAS No. 51674-77-2): Properties, Applications, and Research Insights

4-Chloropyrido[3,2-d]pyrimidine (CAS No. 51674-77-2) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound belongs to the pyridopyrimidine family, a class of nitrogen-containing bicyclic systems known for their diverse biological activities. Researchers are increasingly exploring its potential as a kinase inhibitor scaffold, particularly in oncology and inflammation-related drug discovery.

The molecular structure of 4-Chloropyrido[3,2-d]pyrimidine combines a pyridine ring fused with a pyrimidine moiety, with a chlorine atom at the 4-position. This chloro-substituted heterocycle exhibits remarkable stability and serves as a versatile intermediate in medicinal chemistry. Recent studies highlight its role in developing targeted therapies, especially in the context of precision medicine approaches that dominate current pharmaceutical trends.

In synthetic chemistry, 51674-77-2 has become a valuable building block for constructing more complex molecular architectures. Its reactivity at multiple sites allows for selective functionalization, making it particularly useful in combinatorial chemistry and high-throughput screening applications. The compound's structure-activity relationships (SAR) are frequently investigated to optimize drug candidates, especially in kinase-targeted drug development programs.

Recent advancements in AI-assisted drug discovery have brought renewed interest in 4-Chloropyrido[3,2-d]pyrimidine derivatives. Computational models predict favorable pharmacokinetic properties for many analogs, addressing common challenges in drug bioavailability and metabolic stability. The compound's moderate lipophilicity and balanced hydrogen bonding capacity make it an attractive scaffold for addressing the blood-brain barrier penetration requirements of CNS-targeted therapeutics.

Environmental and green chemistry considerations have also influenced research on this compound. Scientists are developing more sustainable synthetic routes to 4-Chloropyrido[3,2-d]pyrimidine, focusing on atom economy and reduced waste generation. These efforts align with the pharmaceutical industry's growing commitment to green synthesis principles and the UN Sustainable Development Goals.

Analytical characterization of 51674-77-2 typically involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. These methods provide crucial insights into the compound's purity, stability, and solid-state properties - all critical factors in pharmaceutical development. Recent publications have detailed novel polymorphic forms of this compound, expanding its potential applications in crystal engineering and formulation science.

The global market for pyridopyrimidine derivatives continues to grow, driven by increasing demand for small molecule therapeutics. 4-Chloropyrido[3,2-d]pyrimidine serves as a key intermediate in producing several clinical candidates, particularly in oncology and immunology. Patent analysis reveals a steady increase in filings involving this scaffold, indicating sustained industrial interest and potential for future drug commercialization.

Safety evaluations of 51674-77-2 demonstrate its compatibility with standard laboratory handling procedures when proper precautions are followed. Material safety data sheets emphasize the importance of personal protective equipment and adequate ventilation during handling, consistent with general laboratory safety protocols for organic compounds of this nature.

Emerging research directions explore the compound's potential in photopharmacology and proteolysis targeting chimera (PROTAC) technology. These innovative approaches leverage the structural features of 4-Chloropyrido[3,2-d]pyrimidine to develop light-activated drugs and targeted protein degraders, respectively - two of the most exciting frontiers in contemporary drug discovery.

For researchers sourcing this compound, quality specifications typically include ≥98% purity by HPLC, with strict controls on residual solvents and heavy metal content. Reputable suppliers provide comprehensive analytical data and certificates of analysis to ensure reproducibility in research applications. The compound is generally supplied as an off-white to light yellow crystalline powder with good shelf stability under recommended storage conditions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:51674-77-2)4-Chloropyrido[3,2-d]pyrimidine
A18827
Purity:99%
Quantity:5g
Price ($):349.0
Email